Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate
Description
Compound Identification and Registry
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is formally registered under Chemical Abstracts Service registry number 1199773-67-5, establishing its unique identity within chemical databases and regulatory frameworks. The compound possesses the molecular formula C₁₃H₁₃ClN₂O₂, indicating a complex structure incorporating carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific stoichiometric ratios. This molecular composition reflects the integration of multiple functional groups that contribute to the compound's overall chemical behavior and properties.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the molecular architecture through its hierarchical naming system. The compound belongs to the broader category of pyrazole derivatives, as classified by major chemical suppliers and research institutions. Within chemical databases, this compound is cross-referenced with related structures and derivatives, facilitating research and comparative analysis across the broader family of pyrazole-containing molecules.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1199773-67-5 | |
| Molecular Formula | C₁₃H₁₃ClN₂O₂ | |
| Product Category | Pyrazole | |
| Registry Status | Established |
Historical Context and Discovery
The development of this compound emerges from the broader historical trajectory of pyrazole chemistry, which traces its origins to the foundational work of German chemist Ludwig Knorr in 1883. Knorr's pioneering research established the terminology and fundamental understanding of pyrazole compounds, creating the conceptual framework within which modern pyrazole derivatives like this compound would later be developed. The subsequent work of Hans von Pechmann in 1898 further advanced pyrazole synthesis methodologies, developing classical approaches that continue to influence contemporary synthetic strategies.
The specific synthesis and characterization of this compound represents a more recent advancement in pyrazole chemistry, building upon decades of methodological refinement and structural optimization. The compound's development reflects the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures, incorporating multiple functional groups and stereochemical considerations. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry have enabled the creation of complex molecules with precisely defined structural characteristics.
The emergence of this compound also corresponds with broader trends in pharmaceutical and materials chemistry, where pyrazole derivatives have gained prominence due to their diverse biological activities and chemical properties. The systematic exploration of pyrazole-based structures has led to the identification of numerous compounds with significant applications, positioning this compound within this broader context of chemical discovery and development.
Significance in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry due to its integration of the fundamental pyrazole ring system with additional functional complexity. Pyrazole itself represents a five-membered heterocyclic compound characterized by three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, creating a unique electronic environment that influences chemical reactivity and molecular interactions. The incorporation of the chlorophenyl group and ethyl acetate functionality in this compound demonstrates how basic heterocyclic frameworks can be systematically modified to achieve specific chemical objectives.
The compound exemplifies the broader significance of pyrazole derivatives in modern chemistry, where these structures serve as versatile building blocks for complex molecular architectures. Pyrazole derivatives have been recognized for their exceptional range of biological activities, including analgesic, antiviral, antihistaminic, antimicrobial, antitumor, and anti-inflammatory properties. This broad spectrum of activities stems from the unique electronic properties of the pyrazole ring, which can engage in diverse molecular interactions and biological pathways.
The structural characteristics of this compound also highlight important principles in heterocyclic chemistry regarding substituent effects and molecular design. The chlorophenyl group introduces electronegativity and steric considerations that can significantly influence the compound's chemical behavior, while the ethyl acetate functionality provides opportunities for further chemical modification and bioconjugation. These design elements demonstrate how systematic structural modifications can be employed to tune molecular properties for specific applications.
Position in Pyrazole-Based Compound Classification
Within the extensive classification system of pyrazole-based compounds, this compound represents a specific subset characterized by the presence of aryl substitution and ester functionality. The compound can be categorized among substituted pyrazole acetates, a group that includes various derivatives with different aromatic substituents and ester groups. This classification system provides a framework for understanding structure-activity relationships and predicting chemical properties based on structural similarities.
The compound's classification is further defined by the specific substitution pattern on the pyrazole ring and the nature of the pendant groups. The 4-chlorophenyl substitution places this compound within the halogenated aryl-pyrazole family, while the ethyl acetate functionality categorizes it among pyrazole esters. These classification criteria are important for organizing chemical databases, predicting synthesis pathways, and identifying potential applications based on analogous compounds within the same structural families.
The systematic classification of this compound within the broader pyrazole family also facilitates comparative analysis with related structures and enables researchers to leverage existing knowledge about similar compounds. This organizational framework supports both fundamental research into pyrazole chemistry and applied investigations targeting specific molecular properties or biological activities. The compound's position within these classification systems reflects the sophisticated level of structural diversity achievable within pyrazole-based molecular design.
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)9-16-8-11(7-15-16)10-3-5-12(14)6-4-10/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNJYFSPFUAIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the ethyl acetate moiety. These derivatives can exhibit diverse chemical and biological properties .
Scientific Research Applications
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and
Biological Activity
Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a pyrazole ring substituted with a 4-chlorophenyl group and an ethyl acetate moiety, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : Ethyl 2-[4-(4-chlorophenyl)pyrazol-1-yl]acetate
- Molecular Formula : C13H13ClN2O2
- CAS Number : 1199773-60-8
- Synthesis : Typically synthesized via the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions, often utilizing catalysts such as acetic acid or sulfuric acid.
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazole class, including this compound, exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
In a comparative study, several pyrazole derivatives were evaluated for their Minimum Inhibitory Concentrations (MICs). The results highlighted that compounds with electron-donating groups, such as dimethylamine, displayed enhanced antibacterial activity compared to those with halogen substituents like chlorine .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Pyrazole Derivative A | 0.125 | Bactericidal |
| This compound | 0.187 | Bactericidal |
| Erythromycin | 8.0 | Bacteriostatic |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Research indicates that modifications in the pyrazole structure can significantly influence cytotoxicity against cancer cell lines. For instance, the presence of a 4-chlorophenyl group has been linked to increased cytotoxicity in lung cancer cells (A549), reducing cell viability to approximately 64% at certain concentrations .
Case Study: Anticancer Activity
In a study assessing various pyrazole derivatives, it was found that the incorporation of specific substituents on the phenyl ring could enhance anticancer activity:
| Compound | Viability (%) at 100 µM | Substituent |
|---|---|---|
| Base Compound | 100% (control) | None |
| Compound A | 64% | 4-Chloro |
| Compound B | 61% | 4-Bromo |
| Compound C | 50% | Dimethylamino |
These findings suggest that the presence of halogen or electron-donating groups can modulate the biological activity of pyrazole derivatives significantly.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles are known to interfere with specific enzymes crucial for bacterial and cancer cell survival.
- Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can compromise the integrity of microbial cell membranes.
- Induction of Apoptosis in Cancer Cells : Certain derivatives have been shown to trigger apoptotic pathways in malignant cells.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Electronic and Physicochemical Properties
- The imidazole analogue’s methyl group () may improve lipophilicity, aiding membrane permeability .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)acetate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. For example:
- Step 1 : Condensation of 4-(4-chlorophenyl)-1H-pyrazole with ethyl chloroacetate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Step 2 : Purification via column chromatography or recrystallization.
Optimization : Reaction yield and purity depend on solvent choice (DMF vs. THF), temperature control, and stoichiometric ratios. Analytical techniques like TLC and HPLC are critical for monitoring progress .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.2 ppm for CH₂COO and δ ~170 ppm for carbonyl carbon) and pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) .
- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for refinement, leveraging least-squares algorithms to model electron density maps. Data collection requires high-resolution (<1.0 Å) crystals .
Advanced Questions
Q. How can computational tools like Multiwfn assist in understanding the electronic properties of this compound?
Multiwfn analyzes wavefunction-derived properties:
- Electrostatic Potential (ESP) : Maps reveal nucleophilic/electrophilic regions, critical for predicting reactivity.
- Bond Order Analysis : Quantifies bond strength between the pyrazole ring and acetoxy group.
- Topology Analysis : Identifies non-covalent interactions (e.g., hydrogen bonds) influencing crystal packing .
Q. How should researchers address contradictions in biological activity data between structurally similar pyrazole derivatives?
Methodology :
- Comparative SAR Studies : Tabulate structural variations (e.g., substituents on the phenyl ring) and correlate with activity (Table 1).
- Binding Assays : Use competitive ELISA or surface plasmon resonance (SPR) to measure target affinity differences.
- Statistical Validation : Apply ANOVA to assess significance of activity variations .
Table 1 : Structural-Activity Comparison of Pyrazole Derivatives
| Compound | Substituent | IC₅₀ (µM) | Target Protein |
|---|---|---|---|
| Ethyl 2-(4-(4-Cl-Ph)-1H-Pz)Acetate | 4-Cl-Ph | 12.3 | Kinase X |
| Analog A | 4-F-Ph | 8.7 | Kinase X |
| Analog B | 3-NO₂-Ph | 25.1 | Kinase X |
Q. What strategies resolve discrepancies in NMR data due to tautomerism or dynamic effects?
- Variable-Temperature NMR : Cool samples to slow proton exchange (e.g., −40°C in CD₂Cl₂) to resolve splitting of pyrazole NH protons .
- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of protons.
- DFT Calculations : Predict chemical shifts for tautomeric forms and compare with experimental data .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., esterification).
- Catalytic Optimization : Use Pd/C or Ni catalysts for Suzuki couplings (if applicable) to reduce side products.
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
Q. What experimental and computational approaches validate molecular docking predictions for this compound?
- Docking Software : AutoDock Vina or Glide to simulate binding to kinase X.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- Experimental Cross-check : Compare docking scores with IC₅₀ values from kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
